molecular formula C12H13NO B1319093 1-(3-Methoxyphenyl)cyclobutanecarbonitrile CAS No. 74205-15-5

1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No. B1319093
CAS RN: 74205-15-5
M. Wt: 187.24 g/mol
InChI Key: MFGRIOOSDBSHEH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclobutanecarbonitrile, also known as 1-MPCBC, is a cyclic compound with a phenyl ring and a cyclobutane ring as its core. It is a versatile organic compound with a wide range of applications in the field of organic chemistry. The compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. It has also been used in the synthesis of organic catalysts, organic ligands, and organic dyes. In

Scientific Research Applications

Photochemical Reactions and Cycloadditions

1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been studied for its role in various photochemical reactions. For instance, irradiation of similar nitrile compounds in polar solvents can lead to the formation of endo cyclobutane adducts and azabutadienes, which are important in the study of photochemical reaction mechanisms (Mella, Fasani, & Albini, 1991). Additionally, compounds like 1-(3-Methoxyphenyl)cyclobutanecarbonitrile can undergo [2 + 2] photocycloadditions, demonstrating their potential in synthetic chemistry as described by Minter et al. (2002).

Stereoselectivity and Mechanistic Insights

The stereoselectivity of reactions involving cyclobutane derivatives is a significant area of study. For instance, Vassilikogiannakis, Hatzimarinaki, and Orfanopoulos (2000) explored the stereochemical aspects of [2 + 2] photoadditions of related compounds, providing insights into the mechanisms and stereoselectivity of these reactions.

Synthetic Applications

Compounds related to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile are also significant in synthetic chemistry. The work by Fujiwara, Morita, and Takeda (1989) demonstrated the use of similar cyclobutanone derivatives in the preparation of α-methylene-γ-butyrolactones, highlighting the versatility of these compounds in synthetic routes.

Photophysical Behavior

The study of the photophysical behavior of methoxyphenyl compounds, such as those investigated by Sakuragi et al. (1990), reveals important information about their electronic properties and potential applications in materials science.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been conducted to understand their crystalline forms and molecular interactions. For example, the work of Mantelingu et al. (2007) on the crystal structure of related compounds provides valuable insights into their molecular arrangement and potential applications.

properties

IUPAC Name

1-(3-methoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGRIOOSDBSHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596256
Record name 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)cyclobutanecarbonitrile

CAS RN

74205-15-5
Record name 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-methoxyphenyl)acetonitrile (3.0 g, 20.0 mmol) in DMSO (120 ml) was added 3 drops of 15-crown-5 and sodium hydride (60% w/w dispersion in mineral oil, 1.6 g) at room temperature and the reaction mixture was stirred for 30 min. Sodium iodide (3.6 g 24 mmol) and 1,3-dibromopropane (8.0 g 40 mmol) were added and the mixture stirred overnight. 2N HCl (50 ml) was added and the mixture extracted with ether (100 ml×2). The combined extracts were washed with water (100 ml×2) and brine (100 ml ), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, 300 g; hexane/ethyl acetate (20/1)) to afford 2.10 g (56%) of titled compound as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Tsotinis, M Vlachou, DP Papahatjis… - Letters in Organic …, 2007 - ingentaconnect.com
Treatment of the commercially available 3-methoxyphenylacetonitrile (6) with sodium bis (trimethylsilyl)amide and subsequent cyclobisalkylation with α,ω-dibromo or dichloroalkanes in …
Number of citations: 4 www.ingentaconnect.com
JG Ávila‐Zárraga, A Vázquez‐Sánchez… - Helvetica Chimica …, 2013 - Wiley Online Library
The results of an aromatic Cope rearrangement of a trans‐1‐aryl‐2‐ethenylcyclobutanecarbonitrile are reported (Scheme). The use of this rearrangement for the construction of the …
Number of citations: 6 onlinelibrary.wiley.com

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